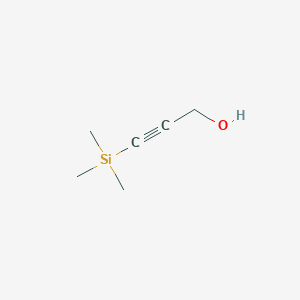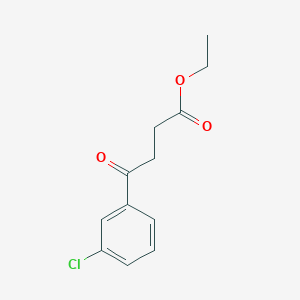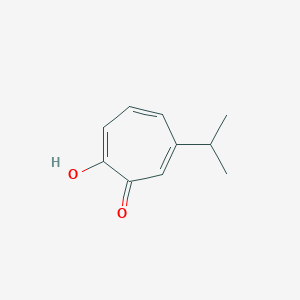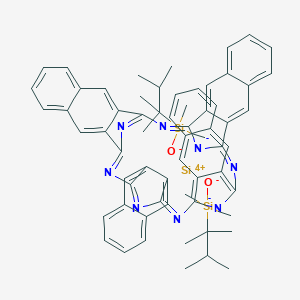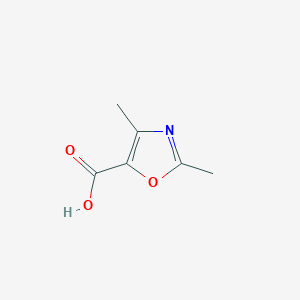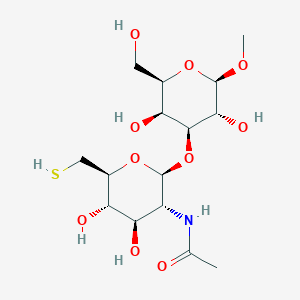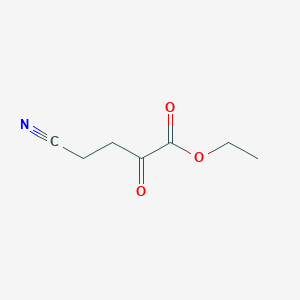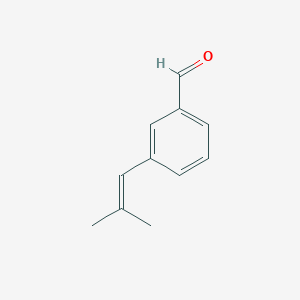
3-(2-Methylprop-1-en-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylprop-1-en-1-yl)benzaldehyde, also known as cuminaldehyde, is a naturally occurring organic compound found in the essential oils of various plants, including cumin, cinnamon, and clove. It is widely used in the food industry as a flavoring agent and also has potential applications in medicine and pharmacology. In
Mécanisme D'action
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)benzaldehyde is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. It also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Methylprop-1-en-1-yl)benzaldehyde in lab experiments is its availability and relatively low cost. It is also a naturally occurring compound, which makes it a more attractive option compared to synthetic compounds. However, one limitation is that it may have variable purity and quality depending on the source and method of extraction.
Orientations Futures
There are several potential future directions for research on 3-(2-Methylprop-1-en-1-yl)benzaldehyde. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anticancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that it has neuroprotective effects and may help prevent the development of cognitive decline. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 3-(2-Methylprop-1-en-1-yl)benzaldehyde.
Méthodes De Synthèse
The synthesis of 3-(2-Methylprop-1-en-1-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the reaction of benzaldehyde with acetone, and the reaction of cuminol with nitric acid. The most commonly used method is the oxidation of cumene, which involves the reaction of cumene with air in the presence of a catalyst such as cobalt or manganese.
Applications De Recherche Scientifique
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been extensively studied for its potential applications in medicine and pharmacology. Research has shown that it has antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Propriétés
Numéro CAS |
145589-43-1 |
|---|---|
Nom du produit |
3-(2-Methylprop-1-en-1-yl)benzaldehyde |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-8H,1-2H3 |
Clé InChI |
XZWNNQZDBVICDB-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
SMILES canonique |
CC(=CC1=CC(=CC=C1)C=O)C |
Synonymes |
Benzaldehyde, 3-(2-methyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



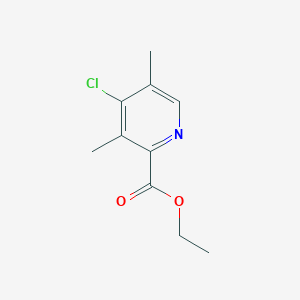
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
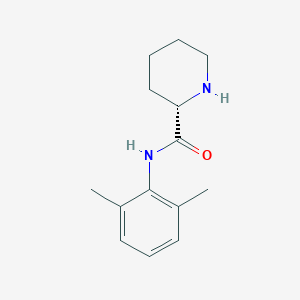
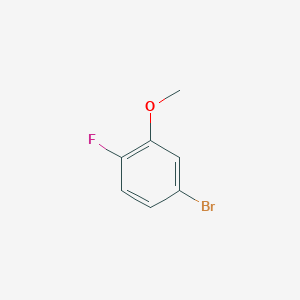
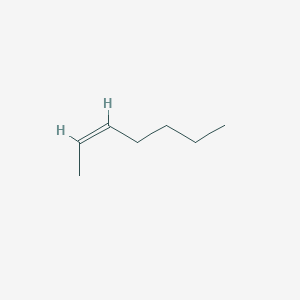
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
